Mal-amido-PEG6-NHS

Catalog No.
S534416
CAS No.
M.F
C26H39N3O13
M. Wt
601.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-amido-PEG6-NHS

Product Name

Mal-amido-PEG6-NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C26H39N3O13

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C26H39N3O13/c30-21(5-8-28-22(31)1-2-23(28)32)27-7-10-37-12-14-39-16-18-41-20-19-40-17-15-38-13-11-36-9-6-26(35)42-29-24(33)3-4-25(29)34/h1-2H,3-20H2,(H,27,30)

InChI Key

AVCPTIUOZBWCKE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG6-NHS

The exact mass of the compound Mal-amido-PEG6-NHS is 601.2483 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mal-amido-PEG6-NHS is a heterobifunctional crosslinker featuring a terminal maleimide group, a terminal N-hydroxysuccinimide (NHS) ester, and a central, discrete-length polyethylene glycol (PEG) spacer of six units.[1][2] This structure is designed for the precise, covalent conjugation of sulfhydryl-containing molecules (via the maleimide group at pH 6.5-7.5) to primary amine-containing molecules (via the NHS ester at pH 7.2-8.5).[3][4] The monodisperse PEG6 spacer imparts hydrophilicity, which can improve the solubility of the resulting conjugate and reduce the potential for aggregation, a common issue with purely hydrocarbon-based linkers.[5][6][7]

Substituting Mal-amido-PEG6-NHS with analogs is often unsuccessful due to the critical role of the spacer. Using a linker with a different PEG length (e.g., PEG4 or PEG12) directly alters the distance between conjugated molecules, which can impact biological activity, binding affinity, and steric hindrance.[8][9] Replacing the hydrophilic PEG6 spacer with a non-PEG, hydrophobic alternative like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) introduces significant risks of conjugate aggregation, reduced solubility, and altered pharmacokinetic profiles.[7][10][11] Furthermore, using polydisperse PEG linkers instead of a discrete-length PEG6 introduces heterogeneity into the final product, complicating characterization, reducing batch-to-batch reproducibility, and potentially increasing immunogenicity.[6] Therefore, the specific PEG6 length and composition are non-interchangeable attributes tied directly to processability and final conjugate performance.

Process Control: Predictable NHS Ester Hydrolysis for Reproducible Amine Conjugation

The NHS ester moiety of PEG-NHS linkers exhibits predictable, pH-dependent hydrolysis kinetics, which is critical for process design and reproducibility. At pH 8.6 and 4°C, the half-life of a typical NHS ester is approximately 10 minutes, while at pH 7.0 and 0°C, it extends to 4-5 hours.[12] At a more common reaction condition of pH 8.0 and 25°C, the half-life is approximately one hour.[13] This contrasts with less defined or alternative amine-reactive chemistries where reaction and hydrolysis rates may be less characterized. This well-documented behavior allows for the precise timing of reactions to maximize conjugation yield to primary amines while minimizing the competing hydrolysis reaction, ensuring batch-to-batch consistency.

Evidence DimensionNHS Ester Hydrolysis Half-Life
Target Compound Data10 minutes (at pH 8.6, 4°C) | ~1 hour (at pH 8.0, 25°C) | 4-5 hours (at pH 7.0, 0°C)
Comparator Or BaselineReaction conditions (pH, Temperature)
Quantified DifferenceHalf-life varies by over 24-fold depending on conditions.
ConditionsAqueous buffer

Predictable hydrolysis kinetics enable the development of robust, time-controlled, and reproducible conjugation protocols essential for manufacturing and QC.

Formulation Advantage: PEG Spacer Mitigates Aggregation Compared to Hydrophobic Linkers

The inclusion of a hydrophilic PEG spacer is a key strategy to mitigate aggregation issues common with hydrophobic payloads and linkers like SMCC.[10][11] Hydrophobic linkers can induce protein aggregation, leading to faster clearance rates and reduced physical stability of the final conjugate.[11] In contrast, the PEG chain in linkers like Mal-amido-PEG6-NHS acts as a hydrophilic 'shield', forming a hydration shell that improves solubility and reduces the tendency for aggregation.[6][7] This directly translates to improved formulation stability and more favorable pharmacokinetic profiles for bioconjugates such as antibody-drug conjugates (ADCs).[5]

Evidence DimensionTendency for Aggregation
Target Compound DataLower; hydrophilic PEG chain reduces aggregation and improves physical stability.
Comparator Or BaselineSMCC (non-PEGylated linker): Higher; hydrophobic nature can induce protein aggregation.
Quantified DifferenceQualitatively lower risk of aggregation, leading to improved stability and slower clearance.
ConditionsBioconjugate formulation, particularly with hydrophobic payloads (e.g., ADCs).

This compound's PEG spacer directly improves the solubility and formulation stability of the final product, preventing aggregation that can compromise efficacy and safety.

In-Vivo Stability: Maleimide-Thiol Conjugate Stability in Biological Media

The stability of the maleimide-thiol bond is a critical parameter for in-vivo applications. This bond can undergo a retro-Michael reaction, leading to deconjugation. In a comparative study, a maleimide-PEG conjugate retained approximately 70% of its conjugation after 7 days at 37°C in the presence of 1 mM glutathione (GSH), a biologically relevant thiol.[14] In a separate study, an ADC using a classic non-PEGylated SMCC linker showed a 29% decrease in its drug-to-antibody ratio after 7 days in mice, indicating a similar degree of in-vivo instability.[11][15] While maleimide chemistry inherently faces this challenge, its stability is often sufficient for applications requiring vascular retention for several days. For applications demanding higher stability, alternative chemistries like mono-sulfone-PEG (which retained >90% conjugation in the same GSH assay) may be considered.[14]

Evidence DimensionConjugate Stability (% intact after 7 days)
Target Compound Data~70% (Maleimide-PEG conjugate)
Comparator Or BaselineMono-sulfone-PEG conjugate: >90% | SMCC conjugate: 71% (inferred from 29% loss)
Quantified Difference~20% lower stability compared to mono-sulfone PEG under high thiol challenge.
ConditionsIncubation at 37°C with 1 mM GSH for 7 days (for PEG linkers); In-vivo mouse model (for SMCC).

This provides a quantitative baseline for the in-vivo stability of the resulting conjugate, allowing researchers to assess its suitability for their specific pharmacokinetic requirements.

Development of Antibody-Drug Conjugates (ADCs) with Improved Solubility

The defined PEG6 spacer is highly suitable for conjugating hydrophobic cytotoxic payloads to antibodies. Its hydrophilicity helps prevent aggregation of the final ADC, a critical factor for manufacturability, formulation stability, and achieving a desirable pharmacokinetic profile.[5][6] The well-defined kinetics of the NHS ester allows for controlled, reproducible drug-to-antibody ratios (DAR).

PEGylation of Proteins and Peptides for Enhanced Pharmacokinetics

This linker is ideal for precisely attaching a short, hydrophilic spacer to proteins or peptides to improve their solubility and circulation half-life. The monodisperse nature of the PEG6 chain ensures a homogenous final product, avoiding the analytical and potential immunogenicity issues associated with polydisperse PEG reagents.[6][16]

Immobilization of Biomolecules for Biosensor and Surface Applications

Mal-amido-PEG6-NHS can be used to tether proteins, antibodies, or other amine-containing biomolecules to thiol-modified surfaces (e.g., gold or glass slides). The hydrophilic and flexible PEG6 spacer serves to extend the biomolecule away from the surface, reducing steric hindrance and potentially improving its ability to bind to target analytes in diagnostic assays.

Synthesis of PROTACs and other Heterobifunctional Molecules

As a discrete-length heterobifunctional linker, Mal-amido-PEG6-NHS is a valuable building block in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[17] The defined PEG6 spacer provides a precise and hydrophilic linkage between the E3 ligase-binding moiety and the target protein-binding ligand, influencing the solubility and cell permeability of the final construct.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

601.24828831 Da

Monoisotopic Mass

601.24828831 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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